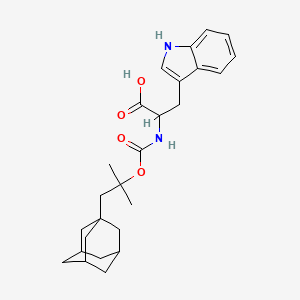

Adpoc-Trp-OH

Descripción general

Descripción

Adpoc-Trp-OH is a chemical compound with the molecular formula C25H32N2O4 and a molecular weight of 424.53 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Adpoc-Trp-OH could potentially be achieved through solid-phase peptide synthesis (SPPS), a method that involves the protection of the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . The concept of Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) has been introduced to increase productivity .

Molecular Structure Analysis

The molecular structure analysis of Adpoc-Trp-OH could be performed using molecular modeling methods . The conformational profiles of this molecule could be investigated by molecular mechanics method . The most stable conformations of this dipeptide could be optimized using DFT/ B3LYP level of theory with 6-31+G(d,p) basis set .

Chemical Reactions Analysis

The chemical reactions involving Adpoc-Trp-OH could be complex, involving free radical intermediates and short chain reactions . The reactivity of Adpoc-Trp-OH towards peroxyl radicals (ROO˙) should be strongly affected by its inclusion in peptides and proteins .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Adpoc-Trp-OH is relevant in the development of ADCs, a class of oncology therapeutics. ADCs involve the combination of antibodies with cytotoxic drugs, using linkers like Adpoc-Trp-OH for stability and specificity. This approach is significant in cancer therapy, with ongoing clinical trials evaluating new ADC candidates (Beck et al., 2017).

Bioorthogonal Conjugation Chemistries

In the design of optimized linkers for ADCs, the discovery of bioorthogonal conjugation chemistries, potentially involving Adpoc-Trp-OH, is a priority. This chemistry is crucial for site-specific drug conjugation, leading to higher homogeneity and increased stability in ADCs (Beck et al., 2017).

Solid Phase Synthesis of Peptides

Adpoc-Trp-OH has been used in the solid-phase synthesis of peptides. For example, it was utilized in the synthesis of thymopoietin-(32-36), with its ability to reverse the suppressing effect of Cytoxan in a model system for suppression of primary, hemolytic, humoral antibody levels (Rampold et al., 1980).

Peptide Synthesis Strategy

The synthesis of peptides, such as Thymopoietin 32-36 (TP 5), using the acid-labile Adpoc group, has demonstrated high yields and efficiency. This method provides a strategic approach for the synthesis of large peptides, highlighting the versatility of Adpoc-Trp-OH in peptide synthesis (Heinzel et al., 1982).

Cyclic Peptide Synthesis

Adpoc-Trp-OH has been used in the synthesis of new cyclic analogs of substance P, demonstrating specific myotropic effects and hypotensive activity, which is valuable in pharmacological research (Mutulis et al., 1985).

Safety And Hazards

Safety measures for handling Adpoc-Trp-OH include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so, and avoid letting the chemical enter drains .

Propiedades

IUPAC Name |

2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCIXRYSJDUEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139211086 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

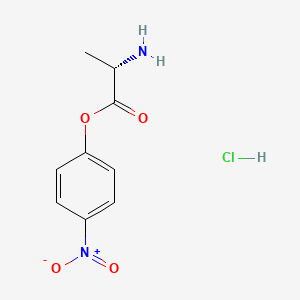

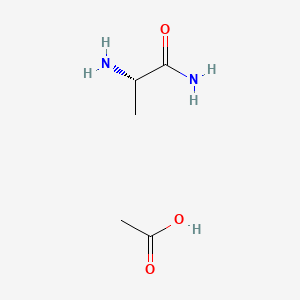

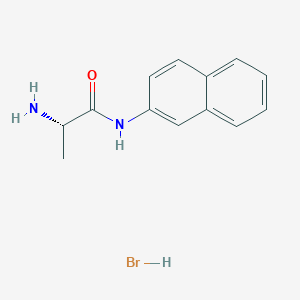

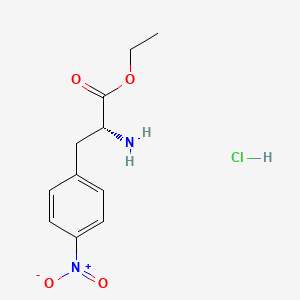

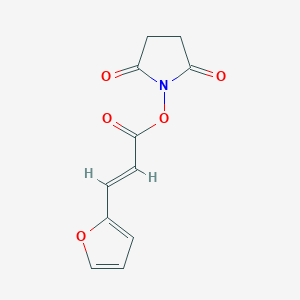

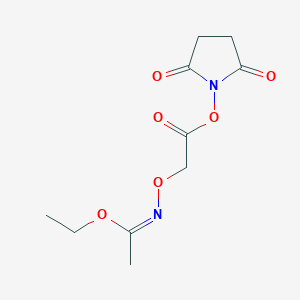

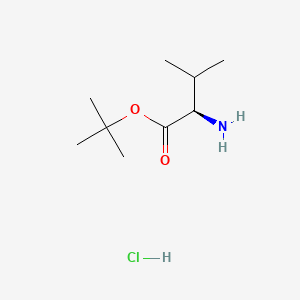

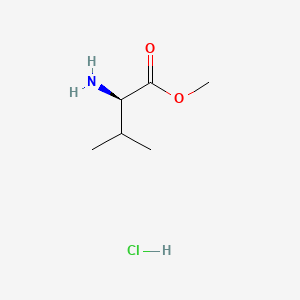

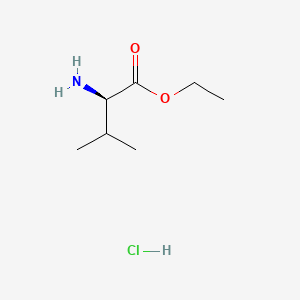

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.